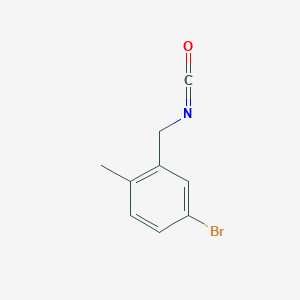

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene: is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isocyanatomethyl group at the 2-position, and a methyl group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene typically involves the following steps:

Bromination: The starting material, 2-(isocyanatomethyl)-1-methylbenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Isocyanate Formation: The isocyanatomethyl group can be introduced through a reaction involving the corresponding amine and phosgene or a phosgene substitute under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and isocyanate formation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Addition Reactions: Alcohols, amines, or water in the presence of catalysts like dibutyltin dilaurate or triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Addition Reactions: Products include urethanes, ureas, and carbamic acids.

Oxidation and Reduction: Products include carboxylic acids or methylene derivatives.

Applications De Recherche Scientifique

Chemistry: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of isocyanate-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique reactivity allows for the development of materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable adducts, while the bromine atom can undergo substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and isocyanate groups, which activate the benzene ring towards nucleophilic attack.

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactivity include nucleophilic addition, substitution, and oxidation-reduction reactions.

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-methylphenyl isocyanate

- 4-Bromo-2-(methylamino)-1-methylbenzene

- 4-Bromo-2-(methoxycarbonyl)-1-methylbenzene

Comparison: 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and an isocyanatomethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis. The presence of the isocyanate group allows for the formation of a wide range of derivatives through nucleophilic addition reactions, while the bromine atom provides a site for further functionalization through substitution reactions.

Activité Biologique

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene, also known as 4-Bromo-2-(isocyanatomethyl)toluene, is an organic compound with the molecular formula C9H10BrN. This compound features a bromine atom at the para position of a methyl-substituted benzene ring and an isocyanatomethyl group attached to the ortho position. It has garnered attention due to its potential biological activity and applications in organic synthesis.

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 213.09 g/mol |

| CAS Number | 343314-73-8 |

| Hazard Classification | Harmful if swallowed or in contact with skin |

Toxicological Profile

Preliminary studies indicate that this compound exhibits significant toxicological properties. The isocyanate moiety is known for its reactivity towards biological nucleophiles, which may lead to modifications of proteins and amino acids, potentially affecting their function and contributing to adverse biological effects. The compound is classified as harmful upon exposure, indicating acute toxicity risks associated with ingestion or skin contact .

Interaction with Biological Molecules

The biological activity of this compound primarily stems from its isocyanate group, which can react with various biological molecules, including proteins and nucleic acids. Interaction studies have shown that the compound can lead to carbamylation reactions, modifying amino acid residues in proteins and potentially altering their structure and function. Such modifications may have implications for cellular processes and could contribute to toxicity.

Case Studies

Several case studies have highlighted the effects of isocyanates on biological systems, particularly focusing on their reactivity and potential health impacts:

- Carbamylation Effects : Research has demonstrated that isocyanates like this compound can react with alcohols and amines, leading to the formation of carbamates. This reaction may occur under physiological conditions, suggesting that exposure could result in significant biochemical alterations .

- Toxicity Mechanisms : A study investigated the mechanisms through which isocyanates induce toxicity in human cells, revealing that they can cause oxidative stress and inflammation, contributing to cellular damage and apoptosis .

- Sensitization Potential : Another case study assessed the sensitization potential of various isocyanates, including those structurally similar to this compound. Results indicated a significant risk for sensitization among exposed individuals, highlighting the need for careful handling in industrial applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-2-methylphenyl isocyanate | Structure | Lacks methyl substitution at the para position |

| 2-Isocyanatomethyl-4-bromotoluene | Structure | Different positioning of the isocyanato group |

| 4-Chloro-2-(isocyanatomethyl)-1-methylbenzene | Structure | Contains chlorine instead of bromine |

The distinct combination of a bromine atom and an isocyanatomethyl group on a methyl-substituted benzene ring imparts unique chemical reactivity and biological interactions compared to these similar compounds.

Propriétés

IUPAC Name |

4-bromo-2-(isocyanatomethyl)-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7-2-3-9(10)4-8(7)5-11-6-12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWDHTPVUKMETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.